molecular formula C16H13N3OS B2571807 1-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]ethanone CAS No. 688356-51-6

1-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]ethanone

Cat. No. B2571807
CAS RN: 688356-51-6
M. Wt: 295.36
InChI Key: SBQJUXCLJGYIRE-UHFFFAOYSA-N
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Description

The compound “1-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]ethanone” is a quinazolinone derivative . Quinazolinones have broad applications in the biological, pharmaceutical, and material fields .


Synthesis Analysis

Quinazolinones can be synthesized via a novel and highly efficient copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines . This synthetic route can be useful for the construction of quinazolin-4(1H)-one frameworks .


Chemical Reactions Analysis

The synthesis of quinazolinones involves amination and annulation of amidines and benzamides . Benzoxazinone derivatives are the most widespread intermediates in the formation of 2,3-disubstituted quinazolinone derivatives .

Scientific Research Applications

Antituberculosis and Cytotoxicity Studies

A series of 3-heteroarylthioquinoline derivatives synthesized using 1-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]ethanone showed significant in vitro activity against Mycobacterium tuberculosis H37Rv. Compounds with specific substituents demonstrated notable antituberculosis activity without cytotoxic effects against the NIH 3T3 cell line, indicating their potential as therapeutic agents against tuberculosis (Selvam Chitra et al., 2011).

Anticancer Activity

Compounds derived from the chemical scaffold of this compound have been evaluated for anticancer properties. Among these, certain derivatives showed significant anticancer activity, suggesting a pathway for developing new therapeutic agents. In particular, amino- and sulfanyl-derivatives of benzoquinazolinones demonstrated notable anticancer activity against HT29 and HCT116 cell lines, highlighting the potential for these compounds in cancer therapy (M. Nowak et al., 2015).

Antimicrobial and Antifungal Properties

Several studies have synthesized derivatives of this compound and tested them for antimicrobial and antifungal activities. These compounds displayed remarkable antibacterial and antifungal activities, underscoring their potential as the basis for developing new antimicrobial agents. Notably, specific compounds demonstrated strong activity against both Gram-positive and Gram-negative bacteria, as well as against fungal strains like Candida albicans, indicating their broad-spectrum antimicrobial potential (N. Patel et al., 2010).

Mechanistic Studies and Novel Synthesis Approaches

Research has also focused on understanding the mechanisms of action of these compounds and developing novel synthesis approaches. For instance, the use of DDQ in mechanochemical C–N coupling reactions to synthesize quinazolin-4(3H)-ones derivatives highlights innovative approaches to creating these compounds under solvent-free conditions, offering a more environmentally friendly and efficient method of synthesis (Shyamal Kanti Bera et al., 2022).

Future Directions

Quinazolinones have received significant attention due to their wide and distinct biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utility . Therefore, the future directions for “1-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]ethanone” could involve further exploration of its potential applications in medicinal chemistry.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 1-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]ethanone involves the reaction of 2-aminobenzonitrile with thiourea to form 2-sulfanylidene-1H-quinazolin-4-amine, which is then reacted with 4-nitrobenzaldehyde to form 4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]-4'-nitrobenzophenone. Reduction of the nitro group using sodium dithionite followed by acylation with acetyl chloride yields the final product.", "Starting Materials": [ "2-aminobenzonitrile", "thiourea", "4-nitrobenzaldehyde", "sodium dithionite", "acetyl chloride" ], "Reaction": [ "2-aminobenzonitrile + thiourea -> 2-sulfanylidene-1H-quinazolin-4-amine", "2-sulfanylidene-1H-quinazolin-4-amine + 4-nitrobenzaldehyde -> 4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]-4'-nitrobenzophenone", "4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]-4'-nitrobenzophenone + sodium dithionite -> 1-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]ethanone", "1-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]ethanone + acetyl chloride -> 1-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]ethanone acylated product" ] }

CAS RN

688356-51-6

Molecular Formula

C16H13N3OS

Molecular Weight

295.36

IUPAC Name

1-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]ethanone

InChI

InChI=1S/C16H13N3OS/c1-10(20)11-6-8-12(9-7-11)17-15-13-4-2-3-5-14(13)18-16(21)19-15/h2-9H,1H3,(H2,17,18,19,21)

InChI Key

SBQJUXCLJGYIRE-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)NC2=NC(=S)NC3=CC=CC=C32

solubility

not available

Origin of Product

United States

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